molecular formula C6H7Cl2N B12415814 2-Chloroaniline hydrochloride-13C6

2-Chloroaniline hydrochloride-13C6

Cat. No.: B12415814
M. Wt: 169.99 g/mol
InChI Key: DRGIDRZFKRLQTE-BVNCJLROSA-N
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Description

2-Chloroaniline hydrochloride-13C6 is a labeled compound where the carbon atoms in the aniline ring are replaced with the carbon-13 isotope. This compound is primarily used in scientific research as a tracer in various analytical techniques due to its isotopic labeling. The molecular formula of this compound is C6H7Cl2N, and it has a molecular weight of 169.99 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroaniline hydrochloride-13C6 typically involves the chlorination of aniline-13C6. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position on the aniline ring. The reaction conditions often include the use of hydrochloric acid as a catalyst and a chlorinating agent such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloroaniline hydrochloride-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloroaniline hydrochloride-13C6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloroaniline hydrochloride-13C6 involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of the compound in different systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroaniline-13C6
  • 1,4-Dichlorobenzene-13C6
  • 4-Chloro-2-methylphenoxyacetic acid-13C6
  • p-Toluidine-13C6

Uniqueness

2-Chloroaniline hydrochloride-13C6 is unique due to its specific isotopic labeling, which makes it particularly useful as a tracer in analytical techniques. Its chemical properties and reactivity are similar to other chloroaniline derivatives, but the presence of the carbon-13 isotope allows for more precise and detailed studies in various scientific fields .

Properties

Molecular Formula

C6H7Cl2N

Molecular Weight

169.99 g/mol

IUPAC Name

6-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine;hydrochloride

InChI

InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

DRGIDRZFKRLQTE-BVNCJLROSA-N

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13C](=[13CH]1)N)Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)N)Cl.Cl

Origin of Product

United States

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